molecular formula C10H10N2O8S B11699657 N-[(4-nitrophenyl)sulfonyl]aspartic acid

N-[(4-nitrophenyl)sulfonyl]aspartic acid

Cat. No.: B11699657
M. Wt: 318.26 g/mol
InChI Key: XPVHQIBEIUHSFQ-UHFFFAOYSA-N
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Description

N-[(4-Nitrophenyl)sulfonyl]aspartic acid is a sulfonamide derivative of aspartic acid, where the sulfonyl group is linked to a 4-nitrophenyl moiety. This compound combines the structural features of an aromatic sulfonyl group (electron-withdrawing nitro substituent) with the acidic and chelating properties of aspartic acid.

Properties

Molecular Formula

C10H10N2O8S

Molecular Weight

318.26 g/mol

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]butanedioic acid

InChI

InChI=1S/C10H10N2O8S/c13-9(14)5-8(10(15)16)11-21(19,20)7-3-1-6(2-4-7)12(17)18/h1-4,8,11H,5H2,(H,13,14)(H,15,16)

InChI Key

XPVHQIBEIUHSFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrobenzenesulfonamido)butanedioic acid typically involves the reaction of 4-nitrobenzenesulfonyl chloride with butanedioic acid in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzenesulfonamido)butanedioic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrobenzenesulfonamido)butanedioic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrobenzenesulfonamido)butanedioic acid involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form an amino group, which can then interact with active sites of enzymes, potentially inhibiting their activity. The sulfonamide group can also participate in hydrogen bonding and other interactions with proteins, affecting their function .

Comparison with Similar Compounds

N-Tosyl-L-aspartic Acid (N-[(4-Methylphenyl)sulfonyl]-L-aspartic acid)

  • Structural Difference : Replaces the nitro group with a methyl substituent on the phenyl ring.
  • Synthesis : Prepared via sulfonylation of aspartic acid with tosyl chloride. Yields for similar sulfonamides range from 81.9% to 94.3%, depending on substituents .
  • Bioactivity: Tosyl derivatives are often used as protecting groups in peptide synthesis. Limited direct bioactivity is reported, but the methyl group enhances lipophilicity compared to nitro analogs .
  • Physicochemical Properties : The electron-donating methyl group reduces acidity (pKa ~1.5–2.0 for sulfonamide proton) compared to the nitro analog (pKa ~0.5–1.0) .

N-[(4-Nitrophenyl)sulfonyl]-L-phenylalanine

  • Structural Difference : Substitutes aspartic acid with phenylalanine.
  • Bioactivity : Similar nitro-sulfonyl motif may confer antibacterial activity, as seen in N-(4-nitrophenyl)-L-proline (MIC 1.25 mg/mL against E. coli) .

4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]-N-(pyrimidin-4-yl)pyrrolidine-2-carboxamide (21g)

  • Structural Difference : Pyrrolidine-2-carboxamide backbone instead of aspartic acid.
  • Bioactivity: Exhibits potent anthelmintic activity (EC₅₀ = 12.5 µM against Caenorhabditis elegans), comparable to albendazole. The nitro group enhances parasiticidal efficacy .
  • Mechanism : Likely involves interference with helminth energy metabolism via sulfonamide-mediated enzyme inhibition .

N-(4-Chlorophenylsulfonyl)-2,2,2-trimethylacetamide

  • Structural Difference : Chlorophenylsulfonyl group and trimethylacetamide instead of aspartic acid.
  • Crystallography : Antiparallel alignment of N–H and C=O bonds in the solid state, similar to nitro analogs. Hydrogen bonding (N–H⋯O) stabilizes molecular chains .
  • Synthetic Yield : ~85–90%, comparable to nitro derivatives .

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